O-(4-Fluorophenyl)-L-serine
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Overview
Description
O-(4-Fluorophenyl)-L-serine is an organic compound that features an amino group, a fluorophenoxy group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Fluorophenyl)-L-serine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and (S)-2-amino-3-bromopropanoic acid.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-fluorophenol reacts with (S)-2-amino-3-bromopropanoic acid in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
O-(4-Fluorophenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
O-(4-Fluorophenyl)-L-serine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(4-Fluorophenyl)-L-serine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-(4-chlorophenoxy)propanoic acid
- (2S)-2-amino-3-(4-bromophenoxy)propanoic acid
- (2S)-2-amino-3-(4-methylphenoxy)propanoic acid
Uniqueness
The presence of the fluorine atom in O-(4-Fluorophenyl)-L-serine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-fluorophenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHNRDRCQDYEEE-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC[C@@H](C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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